molecular formula C19H21N3O3 B2648671 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide CAS No. 2034353-47-2

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide

Cat. No.: B2648671
CAS No.: 2034353-47-2
M. Wt: 339.395
InChI Key: YYNMMYXZWSJNOX-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide ( 2034353-47-2) is a chemical compound with a molecular formula of C19H21N3O3 and a molecular weight of 339.39 g/mol . This benzamide derivative features a pyrazole core, a privileged scaffold in medicinal chemistry that is found in numerous FDA-approved drugs and clinical candidates . The pyrazole ring serves as a versatile bioisostere, capable of improving physicochemical properties such as lipophilicity and metabolic stability, and can act as both a hydrogen bond donor and acceptor to facilitate interactions with biological targets . Compounds with this core structure have demonstrated a broad spectrum of pharmacological activities in research settings, including cytotoxic, cytoprotective, antinociceptive, and anti-inflammatory effects . The specific furan and isopropoxybenzamide substitutions on this pyrazole-based structure make it a compound of interest for researchers in hit-to-lead optimization campaigns, particularly for investigating kinase inhibition and other enzyme-targeted pathways . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14(2)25-18-5-3-15(4-6-18)19(23)20-8-9-22-12-17(11-21-22)16-7-10-24-13-16/h3-7,10-14H,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNMMYXZWSJNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Benzamide Derivatives

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )
  • Structural Similarities : Shares the N-isopropylbenzamide backbone and a pyrazole-containing heterocycle.
  • Key Differences: Incorporates a fluorinated chromenone-pyrazolopyrimidine system instead of furan-pyrazole.
  • Properties :
    • Melting Point : 175–178°C (indicative of high crystallinity).
    • Molecular Weight : 589.1 g/mol (significantly larger than the target compound).
  • Functional Impact: The fluorinated chromenone likely enhances binding to hydrophobic pockets in biological targets, while the pyrazolopyrimidine core may improve kinase inhibition .
N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide (Compound 8(h), )
  • Structural Similarities : Benzamide core with a pyrazole ring.
  • Key Differences : Contains bromo and trifluoromethyl substituents (electron-withdrawing groups) and a dihydrodioxin moiety.
  • Properties :
    • Melting Point : 99–102°C (lower than Example 53, possibly due to reduced symmetry).
    • FTIR Data : C=O stretch at 1651 cm⁻¹, similar to benzamide derivatives.
  • Functional Impact : Strong electron-withdrawing groups may reduce metabolic stability compared to the target compound’s isopropoxy group .

Furan-Containing Analogues

7-(4-(2-(Benzyloxyimino)-2-(furan-3-yl)ethyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 7a, )
  • Structural Similarities : Features a furan-3-yl group and ethyl linker.
  • Key Differences: Integrated into a quinoline-carboxylic acid system with a piperazine linker.
  • Properties :
    • Yield : 54% (moderate, suggesting synthetic challenges).
    • Purification : Recrystallized from EtOH-CHCl₃, indicating moderate solubility in polar solvents.

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide is a synthetic compound notable for its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on diverse research findings.

Compound Overview

The compound features a complex structure that includes a furan ring, a pyrazole moiety, and an isopropoxybenzamide group. Its molecular formula is C18H22N4O2C_{18}H_{22}N_4O_2, and it has been explored for various biological activities such as antitumor, antimicrobial, and insecticidal effects.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.
  • Attachment of the Furan Ring : A coupling reaction can be employed to attach the furan ring to the pyrazole.
  • Formation of the Isopropoxybenzamide Group : The final step involves coupling the furan-pyrazole intermediate with an isopropoxybenzoyl chloride under appropriate conditions.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound was tested against various human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays, showing promising results with IC50 values in the low micromolar range .

Antimicrobial Activity

In addition to antitumor properties, derivatives of this compound have shown notable antimicrobial activity. Preliminary bioassays indicated effective inhibition against various bacterial strains and fungi. For example, compounds with similar structural features exhibited significant antifungal activity against Pyricularia oryzae with inhibition rates reaching up to 77.8% at concentrations of 50 mg/L .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. Research revealed that certain derivatives demonstrated lethal activity against pests such as Mythimna separate and Helicoverpa armigera, with mortality rates exceeding 70% at specific concentrations .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The presence of the pyrazole and furan rings allows for interaction with enzyme active sites, potentially inhibiting their function.
  • DNA Binding : Some studies suggest that similar compounds can bind to DNA, affecting replication and transcription processes .

Data Summary

Biological Activity Target Organism/Cell Line Effectiveness Reference
AntitumorA549, HCC827, NCI-H358IC50 < 10 µM
AntimicrobialPyricularia oryzae77.8% inhibition
InsecticidalMythimna separate70% mortality

Case Studies

  • Antitumor Efficacy in Cell Lines : A study evaluating the compound's activity against lung cancer cell lines showed that modifications in substituents on the benzene ring significantly enhanced cytotoxicity.
  • Field Trials for Insecticidal Activity : Field trials indicated that formulations containing this compound significantly reduced pest populations compared to controls.

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